1,3-Dibromo-3-methylbutane
Overview
Description
1,3-Dibromo-3-methylbutane: is an organic compound with the molecular formula C₅H₁₀Br₂ . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the first and third carbon atoms of a butane chain, with a methyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-3-methylbutane can be synthesized through the bromination of 3-methyl-1-butene. The reaction involves the addition of bromine (Br₂) to the double bond of 3-methyl-1-butene, resulting in the formation of this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 3-methyl-1-butene in large reactors, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of alcohols or ethers.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Alcohols or ethers depending on the nucleophile used.
Elimination: Alkenes such as 3-methyl-1-butene.
Scientific Research Applications
1,3-Dibromo-3-methylbutane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.
Material Science: It is utilized in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,3-dibromo-3-methylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with a hydrogen atom to form a double bond .
Comparison with Similar Compounds
1,2-Dibromo-3-methylbutane: Similar in structure but with bromine atoms on the first and second carbon atoms.
2,4-Dibromo-2-methylbutane: Bromine atoms on the second and fourth carbon atoms with a methyl group on the second carbon
Uniqueness: 1,3-Dibromo-3-methylbutane is unique due to its specific bromination pattern and the presence of a methyl group on the third carbon atom. This unique structure influences its reactivity and the types of reactions it can undergo compared to other dibromoalkanes .
Properties
IUPAC Name |
1,3-dibromo-3-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJFMQSXQQUJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179203 | |
Record name | Butane, 1,3-dibromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24443-15-0 | |
Record name | Butane, 1,3-dibromo-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024443150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,3-dibromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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